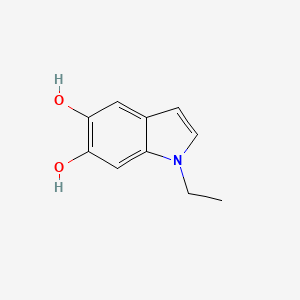![molecular formula C21H20N4S B12941106 9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine CAS No. 920503-51-1](/img/structure/B12941106.png)
9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Starting material: 9-benzyl-6-chloropurine
- Reagent: 2-(benzylthio)ethylamine
- Solvent: DMF
- Base: Sodium hydride
- Reaction: Nucleophilic substitution to form 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzyl and benzylthioethyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
-
Step 1: Synthesis of the Purine Core
- Starting material: 6-chloropurine
- Reagent: Benzyl bromide
- Solvent: DMF
- Base: Sodium hydride
- Reaction: Nucleophilic substitution to form 9-benzyl-6-chloropurine
Análisis De Reacciones Químicas
Types of Reactions
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The benzylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) in DMF or DMSO.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted purine derivatives.
Aplicaciones Científicas De Investigación
9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzylthioethyl groups may enhance the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 9-Benzyl-6-(benzylthio)-2-methyl-9H-purine
- 9-Benzyl-6-ethoxy-7-ethyl-2-phenyl-7,9-dihydro-9H-purine
Uniqueness
Compared to similar compounds, 9-Benzyl-6-(2-(benzylthio)ethyl)-9H-purine is unique due to the presence of the benzylthioethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
920503-51-1 |
|---|---|
Fórmula molecular |
C21H20N4S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
9-benzyl-6-(2-benzylsulfanylethyl)purine |
InChI |
InChI=1S/C21H20N4S/c1-3-7-17(8-4-1)13-25-16-24-20-19(22-15-23-21(20)25)11-12-26-14-18-9-5-2-6-10-18/h1-10,15-16H,11-14H2 |
Clave InChI |
RUBLTPBKGPANSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCSCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-5-yl)phenyl)acetamide](/img/structure/B12941054.png)
![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)





![N-(2-Aminophenyl)-4-[(1R)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B12941079.png)





